molecular formula C14H21N B174263 N-cyclohexyl-2,6-dimethylaniline CAS No. 104987-84-0

N-cyclohexyl-2,6-dimethylaniline

Cat. No. B174263
M. Wt: 203.32 g/mol
InChI Key: KRSFXEFDCHRQLP-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,6-dimethylaniline is a chemical compound used for experimental and research purposes .

Scientific Research Applications

Environmental and Industrial Significance

N-cyclohexyl-2,6-dimethylaniline, as part of the broader family of dimethylanilines, has been a subject of interest due to its ubiquitous presence as an environmental pollutant and its use in industrial processes. Studies have examined the formation and characteristics of DNA adducts formed by 2,6-dimethylaniline (2,6-diMeA), revealing its role in environmental and occupational exposure scenarios. This research underscores the compound's significance in environmental toxicology and industrial safety (Gonçalves, Beland, & Marques, 2001).

Chemical Reactions and Catalysis

The compound's role in various chemical reactions has been a focus of research. Studies on peroxidase action involving 4-cyclohexyl-2,6-dimethylaniline indicate its reactivity and potential applications in enzymatic and oxidative processes (Baker, Holland, & Saunders, 1973). Additionally, investigations into hydrogen sulfide's impact on 2,6-dimethylaniline reactions over hydrotreating catalysts provide insights into its utility in catalysis and industrial chemical processes (Gestel, Leglise, & Duchet, 1992).

Degradation and Treatment Methods

Explorations into the chemical oxidation of 2,6-dimethylaniline using the Fenton process have been conducted to understand its degradation pathways and to develop effective treatment methods for environmental remediation. This research is crucial for mitigating the environmental impacts of industrial pollutants (Masomboon, Ratanatamskul, & Lu, 2009).

Genotoxicity and Mechanisms of Action

The genotoxicity of derivatives of 2,6-dimethylaniline in mammalian cells highlights the compound's potential biological interactions and carcinogenic risks. Understanding these mechanisms is essential for assessing health risks associated with exposure (Chao et al., 2012).

Polymer Science and Material Chemistry

N-cyclohexyl-2,6-dimethylaniline finds applications in polymer science and material chemistry, as evidenced by studies on the formation of epoxy networks. These insights contribute to advancements in polymer materials and their applications in various industries (Johncock et al., 1991).

Safety And Hazards

The safety data sheet for 2,6-dimethylaniline, a similar compound, indicates that it is a combustible liquid. It is harmful if swallowed or in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

properties

IUPAC Name

N-cyclohexyl-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13/h6-8,13,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSFXEFDCHRQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2,6-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FD Huang, C Xu, DD Lu, DS Shen, T Li… - The Journal of Organic …, 2018 - ACS Publications
We report herein a highly efficient Pd-catalyzed amination by “bulky-yet-flexible” Pd-PEPPSI-IPent An complexes. The relationship between the N-heterocyclic carbenes (NHCs) …
Number of citations: 51 pubs.acs.org
MG Organ, M Abdel‐Hadi, S Avola… - … A European Journal, 2008 - Wiley Online Library
Pd–N‐heterocyclic carbene (NHC)‐catalyzed Buchwald–Hartwig amination protocols mediated by Pd–PEPPSI precatalysts is described. These protocols provide access to a range of …
J Li, M Cui, A Yu, Y Wu - Journal of organometallic chemistry, 2007 - Elsevier
A novel air- and moisture-stable carbene adduct of cyclopalladated ferrocenylimine has been synthesized and characterized. The structure of this compound was determined by X-ray …
Number of citations: 76 www.sciencedirect.com
W Fang, J Jiang, Y Xu, J Zhou, T Tu - Tetrahedron, 2013 - Elsevier
A series of novel pyridine stabilized Pd–NHC complexes were developed, which revealed high activities and broad substrates tolerance in the amination of various (hetero)-aryl …
Number of citations: 46 www.sciencedirect.com

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